molecular formula C22H38N2O5 B13829738 dicyclohexylamine (S)-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylate

dicyclohexylamine (S)-1-(tert-butoxycarbonyl)-5-oxopyrrolidine-2-carboxylate

Cat. No.: B13829738
M. Wt: 410.5 g/mol
InChI Key: RAVPEAYKLPOILD-ZCMDIHMWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-pyroglutamic acid dicyclohexylammonium salt typically involves the reaction of Boc-L-pyroglutamic acid with dicyclohexylamine. The reaction is carried out under controlled conditions to ensure high purity and yield. The process generally involves the following steps:

    Protection of the amino group: Boc-L-pyroglutamic acid is first protected by reacting it with tert-butoxycarbonyl (Boc) to form Boc-L-pyroglutamic acid.

    Formation of the salt: The protected Boc-L-pyroglutamic acid is then reacted with dicyclohexylamine to form the dicyclohexylammonium salt.

The reaction conditions typically include a temperature range of 0-8°C and a purity requirement of 99% .

Industrial Production Methods

Industrial production of Boc-L-pyroglutamic acid dicyclohexylammonium salt follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent quality and yield. The compound is often produced in bulk quantities for use in various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Boc-L-pyroglutamic acid dicyclohexylammonium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Boc-L-pyroglutamic acid dicyclohexylammonium salt has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical synthesis processes, particularly in the synthesis of peptides and other complex molecules.

    Biology: The compound is used in proteomics research to study protein structures and functions.

    Medicine: It is used in the development of pharmaceuticals and as a reagent in drug discovery processes.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of Boc-L-pyroglutamic acid dicyclohexylammonium salt involves its interaction with specific molecular targets and pathways. The compound acts as a protecting group for amino acids, preventing unwanted reactions during peptide synthesis. It interacts with the amino group of the target molecule, forming a stable complex that can be easily removed under specific conditions .

Comparison with Similar Compounds

Boc-L-pyroglutamic acid dicyclohexylammonium salt is unique compared to other similar compounds due to its stability and specific properties. Similar compounds include:

These compounds share similar applications but differ in their specific chemical structures and properties, making Boc-L-pyroglutamic acid dicyclohexylammonium salt a unique and valuable reagent in various research and industrial applications.

Properties

Molecular Formula

C22H38N2O5

Molecular Weight

410.5 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H23N.C10H15NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-10(2,3)16-9(15)11-6(8(13)14)4-5-7(11)12/h11-13H,1-10H2;6H,4-5H2,1-3H3,(H,13,14)/t;6-/m.0/s1

InChI Key

RAVPEAYKLPOILD-ZCMDIHMWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@@H](CCC1=O)C(=O)O.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)O.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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